molecular formula C15H16ClNO2 B11963149 N-(3-Chlorophenyl)veratrylamine CAS No. 19020-05-4

N-(3-Chlorophenyl)veratrylamine

Cat. No.: B11963149
CAS No.: 19020-05-4
M. Wt: 277.74 g/mol
InChI Key: VKEREXRSVOKRAK-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)veratrylamine: is an organic compound with the molecular formula C15H16ClNO2 and a molecular weight of 277.753 g/mol It is characterized by the presence of a chlorophenyl group attached to a veratrylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)veratrylamine typically involves the reaction of 3-chloroaniline with veratraldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: N-(3-Chlorophenyl)veratrylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

N-(3-Chlorophenyl)veratrylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)veratrylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(4-Ethylphenyl)veratrylamine
  • N-(4-Ethoxyphenyl)veratrylamine
  • N-(4-Iodophenyl)veratrylamine
  • N-(5-Nitro-o-tolyl)veratrylamine
  • N-(4-Bromophenyl)veratrylamine
  • N-(m-Tolyl)veratrylamine

Comparison: N-(3-Chlorophenyl)veratrylamine is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific research applications .

Properties

CAS No.

19020-05-4

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

3-chloro-N-[(3,4-dimethoxyphenyl)methyl]aniline

InChI

InChI=1S/C15H16ClNO2/c1-18-14-7-6-11(8-15(14)19-2)10-17-13-5-3-4-12(16)9-13/h3-9,17H,10H2,1-2H3

InChI Key

VKEREXRSVOKRAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC(=CC=C2)Cl)OC

Origin of Product

United States

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